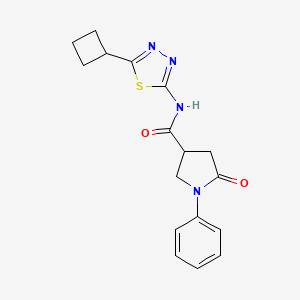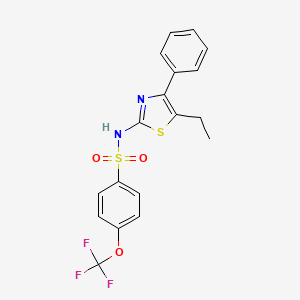![molecular formula C24H30N4O5 B11008768 (1S,5R)-3-[(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]decahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B11008768.png)
(1S,5R)-3-[(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]decahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-{2-[6,7-DIMETHOXY-2-METHYL-4-OXO-3(4H)-QUINAZOLINYL]ACETYL}-7,11-DIAZATRICYCLO[7.3.1.0~2,7~]TRIDECAN-6-ONE is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11-{2-[6,7-DIMETHOXY-2-METHYL-4-OXO-3(4H)-QUINAZOLINYL]ACETYL}-7,11-DIAZATRICYCLO[7.3.1.0~2,7~]TRIDECAN-6-ONE typically involves multiple steps, starting from readily available precursors. One common approach involves the condensation of 6,7-dimethoxy-2-methyl-4-oxo-3(4H)-quinazoline with an appropriate acylating agent to form the intermediate product. This intermediate is then subjected to cyclization reactions under controlled conditions to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently .
Análisis De Reacciones Químicas
Types of Reactions
11-{2-[6,7-DIMETHOXY-2-METHYL-4-OXO-3(4H)-QUINAZOLINYL]ACETYL}-7,11-DIAZATRICYCLO[7.3.1.0~2,7~]TRIDECAN-6-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce reduced forms of the compound with altered functional groups .
Aplicaciones Científicas De Investigación
11-{2-[6,7-DIMETHOXY-2-METHYL-4-OXO-3(4H)-QUINAZOLINYL]ACETYL}-7,11-DIAZATRICYCLO[7.3.1.0~2,7~]TRIDECAN-6-ONE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 11-{2-[6,7-DIMETHOXY-2-METHYL-4-OXO-3(4H)-QUINAZOLINYL]ACETYL}-7,11-DIAZATRICYCLO[7.3.1.0~2,7~]TRIDECAN-6-ONE involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparación Con Compuestos Similares
Similar Compounds
6,7-Dimethoxy-2-methyl-4-oxo-3(4H)-quinazoline: A precursor in the synthesis of the compound.
Quinazolinone derivatives: A class of compounds with similar structures and biological activities.
Uniqueness
11-{2-[6,7-DIMETHOXY-2-METHYL-4-OXO-3(4H)-QUINAZOLINYL]ACETYL}-7,11-DIAZATRICYCLO[7.3.1.0~2,7~]TRIDECAN-6-ONE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its tricyclic structure and specific functional groups make it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C24H30N4O5 |
|---|---|
Peso molecular |
454.5 g/mol |
Nombre IUPAC |
(1S,9R)-11-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3-yl)acetyl]-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one |
InChI |
InChI=1S/C24H30N4O5/c1-14-25-18-9-21(33-3)20(32-2)8-17(18)24(31)27(14)13-23(30)26-10-15-7-16(12-26)19-5-4-6-22(29)28(19)11-15/h8-9,15-16,19H,4-7,10-13H2,1-3H3/t15-,16+,19?/m1/s1 |
Clave InChI |
XHLXMKKRBCIDBX-IEAUQHRDSA-N |
SMILES isomérico |
CC1=NC2=CC(=C(C=C2C(=O)N1CC(=O)N3C[C@H]4C[C@@H](C3)C5CCCC(=O)N5C4)OC)OC |
SMILES canónico |
CC1=NC2=CC(=C(C=C2C(=O)N1CC(=O)N3CC4CC(C3)C5CCCC(=O)N5C4)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![trans-4-({[3-(4-chloro-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B11008691.png)

![3-[(4,6-Dimethyl-2-pyrimidinyl)amino]-1-(4-phenylpiperazino)-1-propanone](/img/structure/B11008703.png)
![6-{2-[4-(Isopropylsulfonyl)piperazino]-2-oxoethyl}-6,6A-dihydroisoindolo[2,1-A]quinazoline-5,11-dione](/img/structure/B11008710.png)
![(11AS)-2-(4-Ethoxyphenyl)-5-(4-methylphenyl)-5,6,11,11A-tetrahydro-1H-imidazo[1,5-B]beta-carboline-1,3(2H)-dione](/img/structure/B11008714.png)
![N-(2,4-dimethoxyphenyl)-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide](/img/structure/B11008722.png)

![N-{2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-leucine](/img/structure/B11008731.png)
![3-[2-(4a-hydroxy-1-phenyloctahydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11008746.png)
![N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]-3-(1H-tetraazol-1-yl)-3-(3-thienyl)propanamide](/img/structure/B11008749.png)
![N-{2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-phenylalanine](/img/structure/B11008757.png)
methanone](/img/structure/B11008761.png)
![7-methyl-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexane]-5,11(10H)-dione](/img/structure/B11008781.png)
